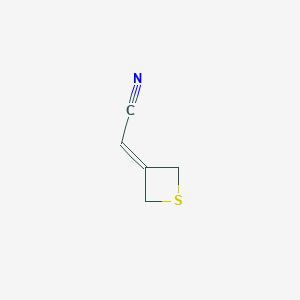

2-(Thietan-3-ylidene)acetonitrile

Description

Contextualization of Four-Membered Thiaheterocycles in Organic Chemistry

Four-membered rings containing a sulfur atom, known as thietanes, are a notable class of heterocyclic compounds. rsc.orgnumberanalytics.com While historically less explored than their five- or six-membered counterparts due to inherent ring strain, recent years have seen a surge of interest in these structures. numberanalytics.comnih.gov This growing attention is largely due to their unique structural properties and their identification in various biologically active molecules. rsc.org The rigidity of the four-membered ring can be advantageous in medicinal chemistry and drug discovery. researchgate.net Thietanes, along with other four-membered heterocycles like oxetanes and azetidines, are increasingly recognized for their ability to impart desirable characteristics to therapeutic agents. rsc.orgnih.gov The synthesis of these strained rings has been a significant focus, with various strategies being developed to access them efficiently. rsc.orgbeilstein-journals.org

Significance of Acetonitrile (B52724) and Cyanomethyl Scaffolds in Chemical Synthesis

Acetonitrile is a widely utilized organic solvent and a crucial intermediate in organic synthesis. mdpi.com Its cyanomethyl group (–CH₂CN) serves as a valuable building block for introducing a nitrile functional group into a wide array of molecules. mdpi.com The nitrile group is a versatile functional handle that can be converted into other important functionalities such as amines, carboxylic acids, and amides. The incorporation of cyanomethyl scaffolds is a common strategy in the synthesis of pharmaceuticals and other bioactive compounds. mdpi.com For instance, 3-cyanopyridines, which are prevalent in many medicinal agents, are often synthesized using acetonitrile as a precursor. mdpi.com

Overview of Exocyclic Alkylidene Nitriles in Modern Chemistry

Exocyclic alkylidene nitriles are organic compounds characterized by a double bond outside of a ring system, with a nitrile group attached to this double bond. This structural motif is of significant interest due to the electronic properties conferred by the electron-withdrawing nitrile group. These compounds are valuable intermediates in various chemical transformations. For example, they can participate in cycloaddition reactions and serve as precursors for the synthesis of more complex heterocyclic systems. The synthesis of 2-ylidene-1,3-dithiolanes, which share a similar exocyclic double bond feature, highlights the utility of such structures in creating materials with interesting electronic and optical properties. researchgate.net

Current Research Landscape and Emerging Opportunities for 2-(Thietan-3-ylidene)acetonitrile

The specific compound, this compound, combines the structural features of a thietane (B1214591) ring, an exocyclic double bond, and a nitrile group. While extensive research specifically on this molecule is still emerging, its constituent parts suggest significant potential. The thietane moiety offers a unique three-dimensional scaffold, while the exocyclic alkylidene nitrile provides a site for further chemical modification.

Research into related compounds provides a glimpse into the potential applications. For instance, derivatives of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide have been synthesized and investigated for their antimicrobial and antifungal activities. nih.gov Furthermore, a Russian patent describes a derivative, 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide of maleic acid, as having antimicrobial activity. google.com These examples underscore the potential of thietane-containing compounds in the development of new therapeutic agents.

The synthesis of related exocyclic nitriles, such as 2-(oxetan-3-ylidene)acetonitrile (B1423708) and 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, is documented, indicating that synthetic routes to this class of compounds are accessible. echemi.comsigmaaldrich.comchemicalbook.com The availability of such compounds opens the door for their exploration in various fields, including medicinal chemistry and materials science. The unique combination of a strained thietane ring and a reactive exocyclic nitrile in this compound makes it a promising candidate for the development of novel molecular architectures and functional molecules.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 61890-05-9 |

| Molecular Formula | C₅H₅NS |

| Molecular Weight | 111.16 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

2-(thietan-3-ylidene)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NS/c6-2-1-5-3-7-4-5/h1H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQIAWYMABKWPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC#N)CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 2 Thietan 3 Ylidene Acetonitrile

Thietane (B1214591) Ring Transformations

The thietane ring, a four-membered heterocycle containing a sulfur atom, is characterized by significant ring strain, which is a driving force for various ring-opening and transformation reactions.

Ring-Opening Reactions with Nucleophiles and Electrophiles

The strained nature of the thietane ring in 2-(thietan-3-ylidene)acetonitrile makes it susceptible to attack by both nucleophiles and electrophiles, leading to ring-opening products. The regioselectivity of these reactions is influenced by the substitution pattern and the nature of the attacking species.

In general, nucleophilic attack on the carbon atoms of the thietane ring is a common mode of reaction. Strong nucleophiles can attack one of the ring carbons, leading to the cleavage of a carbon-sulfur bond. The presence of the electron-withdrawing acetonitrile (B52724) group on the exocyclic double bond can influence the electron density within the ring, potentially affecting the sites of nucleophilic attack. While specific studies on this compound are not extensively documented, the general reactivity of thietanes suggests that nucleophiles would preferentially attack the carbon atoms adjacent to the sulfur atom.

Electrophilic attack, on the other hand, typically targets the sulfur atom's lone pair of electrons. This can lead to the formation of a sulfonium (B1226848) ion, which can then undergo subsequent reactions, including ring opening by a nucleophile.

| Attacking Species | General Outcome for Thietane Rings | Potential Products from this compound |

| Strong Nucleophiles (e.g., organolithiums, Grignard reagents) | Ring-opening to form functionalized thiols | Open-chain sulfur-containing nitriles |

| Soft Nucleophiles (e.g., thiols, amines) | Ring-opening, potentially reversible | Adducts with preserved or opened thietane ring |

| Electrophiles (e.g., alkyl halides, strong acids) | Formation of sulfonium ions, leading to ring opening | Ring-opened products via sulfonium intermediates |

Ring Expansion and Contraction Pathways of the Thietane Moiety

Ring expansion and contraction are known transformations for thietane derivatives, often proceeding through rearrangement mechanisms. nih.gov These pathways provide synthetic routes to other sulfur-containing heterocycles.

Ring Expansion: Thietanes can undergo ring expansion to form five- or six-membered rings, such as tetrahydrothiophenes or thianes. These reactions can be initiated by various reagents and conditions that promote rearrangements, such as treatment with strong acids or bases, or through photochemically induced processes.

Ring Contraction: The contraction of the thietane ring to a three-membered thiirane (B1199164) ring is a less common but plausible transformation. nih.gov Such reactions often involve the extrusion of a carbon atom or a substituent group and can be driven by thermal or photochemical energy.

Oxidative and Reductive Transformations of the Thietane Ring

The sulfur atom in the thietane ring is susceptible to both oxidation and reduction, leading to a change in its oxidation state and significantly altering the properties of the molecule.

Oxidation: The sulfur atom in the thietane ring can be readily oxidized to form a thietane-1-oxide (sulfoxide) or a thietane-1,1-dioxide (sulfone). These oxidations are typically achieved using common oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate. The oxidation state of the sulfur atom influences the geometry and reactivity of the ring. For instance, the resulting sulfones are often more stable and can undergo different types of reactions compared to the parent thietane.

Reduction: Reduction of the thietane ring can lead to ring cleavage and the formation of acyclic thioethers or thiols. Reagents like lithium aluminum hydride or other strong reducing agents can be employed for this purpose.

| Transformation | Reagent Examples | General Product |

| Oxidation | Hydrogen peroxide, m-CPBA | Thietane-1-oxide, Thietane-1,1-dioxide |

| Reduction | Lithium aluminum hydride | Acyclic thioethers/thiols |

Heterocyclic Ring Cleavage Mechanisms

Beyond simple ring-opening by nucleophiles or electrophiles, the thietane ring can undergo cleavage through various other mechanisms, including thermal and photochemical pathways. Thermally induced cleavage can lead to the formation of a 1,3-diradical, which can then participate in a variety of subsequent reactions. Photochemical excitation can also promote ring cleavage, often leading to different intermediates and products than thermal reactions. The specific cleavage mechanism is highly dependent on the reaction conditions and the substitution pattern of the thietane ring.

Reactions Involving the Exocyclic Carbon-Carbon Double Bond

The exocyclic carbon-carbon double bond in this compound is an electron-deficient system due to the strong electron-withdrawing effect of the adjacent nitrile group. This makes it a prime target for nucleophilic addition reactions.

Addition Reactions: Hydrofunctionalization and Cycloadditions

The polarized nature of the exocyclic double bond facilitates a range of addition reactions.

Hydrofunctionalization: This class of reactions involves the addition of a hydrogen atom and a functional group across the double bond. Given the electron-deficient character of the double bond, it is particularly susceptible to Michael-type additions. A variety of nucleophiles, including amines, thiols, and carbanions, can add to the β-carbon of the double bond.

Cycloadditions: The exocyclic double bond can also participate in cycloaddition reactions. As a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions, it can be used to construct more complex polycyclic and heterocyclic systems. The stereochemical outcome of these reactions is often predictable based on the principles of orbital symmetry.

| Reaction Type | Reagent/Partner | General Product |

| Michael Addition | Amines, Thiols, Grignard reagents | β-functionalized thietane-3-acetonitrile |

| Diels-Alder Reaction | Conjugated dienes | Spirocyclic cyclohexene (B86901) derivatives |

| 1,3-Dipolar Cycloaddition | Azides, Nitrones, Nitrile oxides | Spirocyclic five-membered heterocycles |

Reactivity of the Nitrile Group

The nitrile group in this compound is a versatile functional handle that can undergo a variety of transformations, primarily through nucleophilic attack at the electrophilic carbon atom.

Nucleophilic Attack and Subsequent Functionalization

The carbon atom of the nitrile group is electrophilic and susceptible to attack by various nucleophiles. chemguide.co.ukkhanacademy.org This can lead to the formation of a range of functional groups. For instance, hydrolysis of the nitrile can yield a carboxylic acid or an amide. The general mechanism for nucleophilic addition to a nitrile involves the attack of the nucleophile on the carbon, breaking the carbon-nitrogen triple bond and forming a tetrahedral intermediate which can then be further functionalized. libretexts.org

Studies on the nucleophilic addition of α-(dimethylsilyl)nitriles to aldehydes and ketones have shown that silyl-protected nitriles can act as effective nucleophiles. organic-chemistry.org While this is the reverse of the typical reactivity, it highlights the tunability of nitrile reactivity.

Table 1: Examples of Nucleophilic Additions to Nitriles

| Nucleophile | Product Type | Conditions |

| Water (H₂O) | Carboxylic Acid/Amide | Acid or base catalysis |

| Grignard Reagents (RMgX) | Ketone (after hydrolysis) | Anhydrous ether |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Ether, followed by aqueous workup |

| Alcohols (ROH) | Imidate | Acid catalysis |

Transformations Leading to Other Nitrogen-Containing Compounds

The nitrile functionality is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. researchgate.netresearchgate.netrsc.orgrawdatalibrary.net Through cycloaddition reactions or tandem reaction sequences, the nitrile group can be incorporated into new ring systems.

For example, [3+2] cycloaddition reactions involving the nitrile group are a common strategy for constructing five-membered heterocyclic rings. uchicago.edu Additionally, radical cascade reactions using isonitriles, which can be conceptually related to nitriles, have been employed to synthesize a variety of nitrogen heterocycles. rsc.org

Catalytic and Radical Chemistry of this compound

The strained thietane ring and the activated ylidene double bond make this compound a suitable candidate for various catalytic and radical-mediated transformations.

Transition-Metal-Catalyzed Reactions and Their Scope

Transition metal catalysis offers powerful methods for the functionalization of molecules like this compound. Palladium-catalyzed reactions, in particular, are well-suited for C-C and C-heteroatom bond formation. nih.gov

A notable example is the palladium-catalyzed decarboxylative asymmetric allylic alkylation of thietane 1,1-dioxides, which proceeds via linear enolate intermediates. nih.gov This transformation establishes a tetrasubstituted stereocenter with high enantioselectivity. The proposed catalytic cycle involves the formation of a palladium-enolate intermediate, which undergoes stereoselective alkylation. While this example involves a thietane 1,1-dioxide, it provides a strong precedent for the feasibility of similar catalytic transformations on this compound.

Table 2: Potential Transition-Metal-Catalyzed Reactions

| Reaction Type | Catalyst | Potential Product |

| Asymmetric Hydrogenation | Chiral Iridium or Rhodium Complex | Chiral saturated nitrile |

| Heck Coupling | Palladium(0) Complex | Arylated or vinylated ylidene derivative |

| Suzuki Coupling | Palladium(0) Complex | Arylated ylidene derivative |

| Buchwald-Hartwig Amination | Palladium(0) Complex | Aminated ylidene derivative |

Free-Radical-Initiated Functionalization Processes

Free-radical reactions provide an alternative pathway for the functionalization of this compound. The double bond can act as a radical acceptor in radical cyclization reactions. youtube.com

For instance, tin-free reductive tandem cyclizations of neutral aminyl radicals have been shown to proceed with high efficiency and diastereoselectivity. nih.gov In such a process, a radical could add to the double bond of this compound, followed by an intramolecular cyclization to form a more complex heterocyclic system. The reactivity in these radical processes is often influenced by the stability of the intermediate radicals formed.

Elucidation of Reaction Mechanisms

Detailed mechanistic studies, including the identification of reactive intermediates and the determination of kinetic and thermodynamic parameters for key transformations involving this compound, have not been reported. While general principles of reactivity for related structural motifs, such as thietanes and α,β-unsaturated nitriles, are established, their specific application to this molecule remains speculative without direct experimental or computational evidence.

There is no available research that identifies or characterizes reactive intermediates in reactions involving this compound. General mechanistic pathways for similar compounds, such as those undergoing nucleophilic addition or cycloaddition reactions, suggest the potential formation of various transient species. For instance, in nucleophilic additions to the electrophilic double bond, the formation of a resonance-stabilized carbanion intermediate could be postulated. wikipedia.orgsavemyexams.commasterorganicchemistry.com Similarly, in cycloaddition reactions, the formation of diradical or zwitterionic intermediates might be anticipated depending on the nature of the reacting partner and the reaction conditions. nih.govuchicago.edumdpi.comnih.gov However, without specific studies on this compound, the exact nature and structure of any such intermediates are purely conjectural.

Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) and computational modeling are commonly employed to detect and characterize reactive intermediates. researchgate.net For example, studies on other unsaturated systems have utilized these methods to elucidate complex reaction pathways. nih.gov The application of these techniques to this compound would be necessary to provide concrete evidence of any transient species formed during its reactions.

Currently, there are no published kinetic or thermodynamic data for any transformations involving this compound. Research on related compounds, such as other thietane derivatives or α,β-unsaturated nitriles, often includes such studies to elucidate reaction mechanisms and predict reactivity. acs.orgacs.org For instance, kinetic studies on the nucleophilic addition to activated alkenes have provided detailed information on transition state structures and the factors influencing reaction rates. However, in the absence of similar research on this compound, it is not possible to present any data tables or detailed findings.

Derivatization and Functionalization Strategies of the 2 Thietan 3 Ylidene Acetonitrile Scaffold

Functionalization of the Thietane (B1214591) Ring

The thietane ring in 2-(thietan-3-ylidene)acetonitrile is a key site for introducing molecular diversity. Functionalization can be achieved through various synthetic methodologies, allowing for the regioselective and stereoselective introduction of a wide range of substituents.

Regioselective and Stereoselective Functionalization

While specific studies on the regioselective and stereoselective functionalization of this compound are not extensively documented, general principles of thietane chemistry can be applied. The presence of the electron-withdrawing ylidene-acetonitrile group is expected to influence the reactivity of the thietane ring.

For instance, oxidation of the sulfur atom can lead to the corresponding sulfoxides and sulfones. The stereoselectivity of this oxidation can often be controlled by the choice of oxidizing agent and reaction conditions. Furthermore, the C2 and C4 positions of the thietane ring are susceptible to nucleophilic attack, particularly after activation of the ring, for example, through S-alkylation. The stereochemical outcome of such reactions would be dictated by the reaction mechanism, with SN2-type reactions typically proceeding with inversion of configuration.

Introduction of Diverse Substituents on the Thietane Core

A variety of substituents can be introduced onto the thietane core to modulate the physicochemical properties of the resulting molecules. Methods for the synthesis of substituted thietanes often involve the cyclization of appropriately functionalized precursors. For example, the reaction of 1,3-dihaloalkanes with a sulfur source is a common method for forming the thietane ring, and the use of substituted dihaloalkanes would directly lead to substituted thietanes.

In the context of a pre-formed this compound scaffold, functionalization can be envisioned at the C2 and C4 positions. For example, deprotonation at these positions followed by reaction with electrophiles could introduce alkyl, acyl, or other functional groups. The regioselectivity of such reactions would be influenced by the directing effects of the sulfur atom and the ylidene group.

Modifications of the Acetonitrile (B52724) Moiety

The acetonitrile group of this compound is a versatile handle for a range of chemical transformations. The nitrile functionality can undergo hydrolysis, reduction, or addition reactions, leading to a variety of derivatives.

For example, acidic or basic hydrolysis of the nitrile can yield the corresponding carboxylic acid or amide. Reduction of the nitrile, using reagents such as lithium aluminum hydride, would afford the corresponding primary amine. The activated double bond in the ylidene-acetonitrile moiety is also susceptible to conjugate addition reactions. Michael acceptors can add to the carbon-carbon double bond, allowing for the introduction of a wide array of functional groups.

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Hydrolysis | H3O+ or OH-, heat | Carboxylic Acid or Amide |

| Reduction | LiAlH4, followed by H2O | Primary Amine |

| Conjugate Addition | Nucleophiles (e.g., thiols, amines) | Substituted Acetonitrile |

Synthesis of Novel Conjugates and Hybrid Molecules

The functional handles present on the this compound scaffold can be utilized to synthesize novel conjugates and hybrid molecules. This strategy involves linking the core scaffold to other molecular entities, such as pharmacophores or biomolecules, to create multifunctional molecules with potentially enhanced or novel biological activities.

For instance, if a carboxylic acid derivative is synthesized via hydrolysis of the acetonitrile group, it can be coupled with amines or alcohols of other molecules using standard peptide coupling reagents to form amide or ester linkages. Similarly, an amino derivative obtained from nitrile reduction can be acylated or alkylated. This approach allows for the systematic exploration of chemical space and the development of molecules with tailored properties.

Construction of Complex Polycyclic and Spirocyclic Derivatives

The this compound scaffold can serve as a building block for the construction of more complex molecular architectures, including polycyclic and spirocyclic systems.

Cycloaddition reactions are a powerful tool for the synthesis of such complex structures. For example, the double bond of the ylidene moiety could potentially participate in [2+2], [3+2], or [4+2] cycloaddition reactions with suitable reaction partners. A [3+2] cycloaddition with an azide, for instance, could lead to the formation of a spiro-triazole derivative.

Computational and Theoretical Chemistry Investigations

Electronic Structure Analysis and Molecular Orbital Theory

A comprehensive understanding of a molecule's reactivity, stability, and spectroscopic properties hinges on the analysis of its electronic structure. For 2-(Thietan-3-ylidene)acetonitrile, this would involve a detailed examination of its molecular orbitals and charge distribution using computational methods.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that accepts electrons, highlighting regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability; a larger gap generally implies lower reactivity.

For this compound, one would expect the HOMO to be localized on the electron-rich regions, potentially involving the sulfur atom's lone pairs and the π-system of the double bond and nitrile group. The LUMO would likely be centered on the electron-deficient areas, such as the carbon atoms of the nitrile group and the double bond. A precise determination of the HOMO-LUMO energies and their spatial distribution would require specific quantum chemical calculations, which are not currently available in published literature.

Charge Distribution and Reactivity Predictions

The distribution of electron density within a molecule provides valuable insights into its reactivity. Methods such as Natural Bond Orbital (NBO) analysis can be employed to calculate the partial atomic charges on each atom of this compound. This information helps in identifying electrophilic and nucleophilic centers.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping out the intricate details of chemical reactions. By modeling the potential energy surface, researchers can identify transition states, calculate activation energies, and delineate the most favorable reaction pathways.

Transition State Characterization and Activation Energy Determination

For any proposed reaction involving this compound, such as addition reactions to the double bond or the nitrile group, computational methods like Density Functional Theory (DFT) could be used to locate the transition state structures. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency.

The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter that governs the reaction rate. Lower activation energies correspond to faster reactions. The determination of these parameters for reactions of this compound would provide quantitative insights into its chemical behavior.

Reaction Pathway Mapping and Energetic Landscapes

By mapping the potential energy surface, computational chemistry can reveal the complete energetic landscape of a reaction. This includes the identification of reactants, products, intermediates, and transition states. Such a map allows for the comparison of different possible reaction pathways, enabling the prediction of the major products under specific conditions. For a molecule like this compound with multiple reactive sites, a thorough exploration of the energetic landscape is essential for understanding its reactivity profile.

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of a molecule is intimately linked to its properties and biological activity. Conformational analysis aims to identify the most stable arrangements of atoms in a molecule.

No Scientific Data Available for this compound

Despite extensive searches for the chemical compound this compound, including inquiries using its Chemical Abstracts Service (CAS) number 61890-05-9, no specific scientific literature, research findings, or data pertaining to its computational and theoretical chemistry have been found.

The requested article, with a detailed focus on in silico structure-reactivity studies and the application of machine learning and AI in the chemical space exploration of this particular compound, cannot be generated due to the absence of published research.

Searches for "this compound" and its CAS number did not yield any papers, datasets, or computational studies. The broader searches on related topics, such as the computational analysis of thietane (B1214591) derivatives, provided general methodologies but no specific information on the target compound. Similarly, inquiries into the use of machine learning for this molecule returned no relevant results.

The initial information that could be retrieved is limited to basic identification:

| Property | Value | Source |

| Chemical Name | This compound | sinfoochem.com |

| CAS Number | 61890-05-9 | sinfoochem.com |

| Molecular Formula | C5H5NS | sinfoochem.com |

| Molecular Weight | 111.16 g/mol | sinfoochem.com |

Without any scientific studies or data, it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline, which includes detailed research findings and data tables on computational and theoretical investigations.

Therefore, the sections on "Structure-Reactivity Relationship Studies through In Silico Methods" and "Application of Machine Learning and AI in Chemical Space Exploration" cannot be written as they require specific research that does not appear to have been published.

Spectroscopic and Structural Elucidation of 2 Thietan 3 Ylidene Acetonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 2-(Thietan-3-ylidene)acetonitrile, 1H, 13C, and various 2D NMR experiments are essential for assigning the chemical identity of each atom.

¹H NMR: The proton NMR spectrum is expected to provide key information about the number of different proton environments and their connectivity. The protons on the thietane (B1214591) ring (at C2 and C4) are diastereotopic and are anticipated to appear as complex multiplets due to geminal and vicinal coupling. The single vinylic proton (=CH-CN) would likely appear as a triplet due to coupling with the two adjacent protons on the thietane ring.

¹³C NMR: The carbon NMR spectrum provides information on the number of distinct carbon environments. The spectrum for this compound would be expected to show five distinct signals: two for the thietane ring methylene (B1212753) carbons (C2 and C4), one for the quaternary vinylic carbon (C3), one for the methine vinylic carbon, and one for the nitrile carbon. The chemical shifts for the parent compound, thietane, have been reported and serve as a basis for predicting the shifts of the saturated ring carbons. nih.gov The nitrile carbon (C≡N) is expected in the 115-120 ppm range, a characteristic region for this functional group. chemicalbook.com

2D NMR: Two-dimensional NMR techniques are critical for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the vinylic proton and the protons at the C2 and C4 positions of the thietane ring, confirming their adjacency. It would also show correlations between the C2 and C4 protons themselves.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the ¹³C signals for the protonated carbons: the C2/C4 methylenes and the vinylic C-H.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for identifying the quaternary carbons. Correlations would be expected from the vinylic proton to the nitrile carbon and the C3 carbon of the thietane ring, and from the C2/C4 protons to the C3 and vinylic carbons, thereby piecing together the entire molecular skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale/Comments |

| C2/C4-H ₂ | 4.0 - 4.5 (m) | 35 - 45 | Protons adjacent to both a sulfur atom and an sp² center. Expected to be complex multiplets. Carbon shift influenced by sulfur. |

| =C H-CN | 5.5 - 6.0 (t) | 90 - 100 | Vinylic proton deshielded by the nitrile group. Carbon is shielded by the double bond. |

| C =CH-CN | - | 140 - 150 | Quaternary sp² carbon, part of the exocyclic double bond. |

| -C ≡N | - | 115 - 120 | Characteristic chemical shift for a nitrile carbon. |

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. scirp.org

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a very strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically found in the range of 2260-2220 cm⁻¹. Another key feature would be the C=C stretching vibration of the exocyclic double bond around 1680-1640 cm⁻¹. The C-H stretching vibrations of the thietane ring and the vinylic C-H would appear around 3100-2850 cm⁻¹. The puckering and other deformations of the thietane ring would give rise to signals in the fingerprint region (< 1500 cm⁻¹). acs.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C≡N and C=C stretching vibrations are also Raman active and often produce strong signals. The symmetric vibrations of the thietane C-S-C bond, which might be weak in the IR spectrum, are typically strong and easily observable in the Raman spectrum, usually in the 750-600 cm⁻¹ region. nih.gov This makes Raman spectroscopy particularly useful for confirming the integrity of the heterocyclic ring system.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

| C-H (sp²) | Stretch | 3100 - 3000 | Medium / Strong |

| C-H (sp³) | Stretch | 3000 - 2850 | Medium / Strong |

| C≡N (Nitrile) | Stretch | 2260 - 2220 | Strong, Sharp / Strong |

| C=C (Alkene) | Stretch | 1680 - 1640 | Medium / Strong |

| CH₂ | Scissor | 1485 - 1445 | Medium / Medium |

| C-S-C (Thietane) | Asymmetric Stretch | ~750 | Medium / Weak |

| C-S-C (Thietane) | Symmetric Stretch | ~650 | Weak / Strong |

Mass Spectrometry: Ionization Techniques and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Ionization Techniques: For a molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) would be suitable to determine the molecular ion peak ([M+H]⁺ or M⁺˙) with minimal fragmentation. ESI is particularly useful for polar compounds and can be readily coupled with liquid chromatography (LC-MS). nih.gov Electron Ionization (EI) is a harder ionization technique that induces extensive fragmentation, providing a characteristic "fingerprint" mass spectrum that is useful for structural elucidation and library matching.

Fragmentation Pathway Analysis: Under EI conditions, the molecular ion of this compound (m/z 111) would be expected to undergo several characteristic fragmentation reactions. The strained four-membered thietane ring is prone to ring-opening and fragmentation. Common fragmentation pathways for thietanes involve the loss of small molecules like ethylene (B1197577) (C₂H₄) or thioformaldehyde (B1214467) (CH₂S). miamioh.edu Other likely fragmentation steps would include the loss of the nitrile group (•CN) or hydrogen cyanide (HCN). High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, allowing for the calculation of the elemental formula.

Table 3: Plausible Mass Spectral Fragments for this compound

| m/z | Proposed Fragment | Plausible Loss from Parent Ion (m/z 111) |

| 111 | [C₅H₅NS]⁺˙ | Molecular Ion |

| 85 | [C₄H₅S]⁺ | •CN |

| 84 | [C₄H₄S]⁺˙ | HCN |

| 65 | [C₅H₅]⁺ | •CHS |

| 59 | [C₂H₃S]⁺ | C₃H₂N |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While no crystal structure for this compound is currently available in public databases, this technique would provide invaluable and unambiguous structural information.

A successful single-crystal X-ray diffraction experiment would confirm the molecular connectivity and provide precise measurements of bond lengths, bond angles, and torsion angles. This data would definitively establish the geometry of the exocyclic double bond and the conformation of the four-membered thietane ring. Thietane itself is known to have a puckered, non-planar ring structure, and X-ray crystallography would reveal the exact degree of puckering in this derivative. wikipedia.org Furthermore, the crystal packing arrangement would show any intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, that govern the solid-state architecture. Crystal structures for other complex thietane derivatives have been successfully determined, demonstrating the feasibility of this technique for this class of compounds. acs.org

Advanced Spectroscopic Techniques for Reactive Intermediate Characterization

The study of chemical reactions often involves the detection and characterization of transient, short-lived reactive intermediates that are crucial to the reaction mechanism. Advanced spectroscopic techniques are often required to study these elusive species.

In the context of this compound, these techniques could be applied to understand its formation or its subsequent reactivity. For instance, the synthesis of thietane derivatives can proceed through photochemical reactions, such as a [2+2] photocycloaddition, which involves excited state intermediates. acs.orgnih.gov Time-resolved spectroscopy, such as transient absorption spectroscopy, could be used to observe these short-lived species.

Mass spectrometry is also a powerful tool for studying reactive intermediates in the gas phase, where they can be isolated from the bulk reaction mixture. researchgate.net By generating ions within the mass spectrometer, it is possible to study their intrinsic reactivity and fragmentation, providing mechanistic insights. For example, if the synthesis involves charged intermediates, they can be directly detected and characterized using techniques like electrospray ionization mass spectrometry (ESI-MS). nih.gov Infrared ion spectroscopy, a technique that combines mass spectrometry with IR spectroscopy, can provide vibrational spectra of mass-selected ionic intermediates, offering detailed structural information that is otherwise difficult to obtain.

Advanced Applications in Organic Synthesis and Materials Science

Applications in Materials Science and Related Fields

Development of Organic Electronic Materials

There is currently no publicly available scientific literature detailing the use or development of 2-(Thietan-3-ylidene)acetonitrile in the field of organic electronic materials. Research in this area typically focuses on compounds with extensive π-conjugated systems that facilitate charge transport, and the specific structural features of this compound have not been explored for this purpose in published studies.

Integration into Photovoltaic Devices and Solar Cells

A review of current research indicates that this compound has not been investigated as a component in photovoltaic devices or solar cells. The development of materials for these applications, such as organic dyes for dye-sensitized solar cells (DSSCs) or components of organic photovoltaic (OPV) active layers, requires specific electronic and photophysical properties that have not been reported for this compound.

Role in Polymer Science and Catalysis

There is no available research on the role of this compound in polymer science or catalysis. The potential of this compound as a monomer for polymerization or as a ligand or catalyst in chemical reactions has not been described in the peer-reviewed scientific literature.

Conclusion and Future Research Directions

Synthesis of Key Advances and Persistent Challenges

The construction of the thietane (B1214591) ring remains a central challenge in the synthesis of derivatives like 2-(Thietan-3-ylidene)acetonitrile. Historically, the preparation of thietanes involved intramolecular cyclization of 1,3-dihaloalkanes or related substrates with a sulfide (B99878) source. nih.gov While effective, these methods often require harsh conditions and can lead to polymeric byproducts. nih.gov

Recent decades have witnessed significant advances in synthetic methodologies. Key breakthroughs include:

Photochemical [2+2] Cycloadditions: The reaction of thiocarbonyl compounds with olefins has emerged as a powerful tool for constructing the thietane skeleton, offering access to a variety of substituted derivatives. nih.govresearchgate.net

Ring Expansions and Contractions: Methodologies involving the expansion of three-membered thiiranes or the contraction of five- and six-membered sulfur heterocycles provide alternative pathways to the thietane core. nih.govresearchgate.net

Nucleophilic Ring-Opening: The reaction of epoxides, such as chloromethyloxirane, with sulfur nucleophiles can yield thietan-3-ol (B1346918) derivatives, which are key precursors for compounds like this compound. beilstein-journals.org

Despite these advances, persistent challenges remain. The synthesis of four-membered rings often necessitates multi-step procedures and the use of pre-functionalized reactants. researchgate.net The introduction of the exocyclic ylideneacetonitrile moiety onto the thietane ring, likely via a Wittig-type or Horner-Wadsworth-Emmons reaction with a thietan-3-one (B1315229) precursor, presents its own set of challenges, including controlling the stereochemistry of the double bond.

Emerging Trends and Novel Methodologies in Exocyclic Thietane Chemistry

The field of thietane chemistry is experiencing a renaissance, driven by the increasing recognition of their utility in medicinal chemistry. nih.gov Unlike its more popular oxygen-containing counterpart, the oxetane (B1205548), the thietane ring has been comparatively under-explored, but a growing number of reports highlight its potential in drug design. nih.gov

Emerging trends are focused on developing more efficient and versatile synthetic routes:

Catalytic Methods: The development of catalytic approaches to thietane synthesis is a major area of focus, aiming to improve efficiency and reduce waste compared to traditional stoichiometric methods.

Flow Chemistry: The use of flow reactors for photochemical cycloadditions or hazardous reactions involving sulfur reagents could offer safer and more scalable routes to thietane intermediates.

Divergent Synthesis: Strategies that allow for the divergent synthesis of various 3,3-disubstituted thietane derivatives from a common intermediate are gaining traction, enabling the rapid generation of molecular libraries for screening purposes. researchgate.net

For exocyclic thietanes specifically, new methodologies for the olefination of ketones are being explored. The development of novel phosphonates and ylides tailored for strained-ring systems could provide more reliable access to compounds like this compound.

Future Prospects for this compound in Interdisciplinary Chemical Research

The unique structural features of this compound—a strained, polar heterocycle coupled with an electron-withdrawing, reactive alkene—position it as a promising candidate for future research across multiple disciplines.

Medicinal Chemistry: Thietanes are increasingly used as bioisosteres for other chemical groups in drug discovery, often improving physicochemical properties. nih.gov The nitrile group and the exocyclic double bond in this compound are functionalities present in many bioactive molecules, suggesting potential applications as:

Covalent Modifiers: The ylideneacetonitrile group can act as a Michael acceptor, enabling the molecule to form covalent bonds with biological targets, a strategy used in the design of enzyme inhibitors.

Scaffold for Drug Discovery: The thietane ring provides a novel three-dimensional scaffold that can be elaborated to explore new chemical space in the search for new therapeutic agents against various diseases. researchgate.net

Materials Science: The electronic properties of molecules containing ylidene and nitrile groups are of interest in materials science. researchgate.net Future research could explore the potential of this compound and its derivatives in:

Organic Electronics: The inherent polarity and polarizability of the thietane ring, combined with the conjugated system of the ylideneacetonitrile group, could lead to materials with interesting optical or electronic properties. researchgate.net

Polymer Chemistry: The molecule could serve as a monomer or a functional additive in the creation of novel polymers with unique thermal or mechanical properties.

Synthetic Chemistry: As a versatile building block, this compound holds significant promise. The strained ring and the reactive double bond offer multiple handles for further chemical transformations. nih.gov It could be a key intermediate in the synthesis of more complex sulfur-containing acyclic and heterocyclic compounds. nih.gov The development of cycloaddition reactions involving the exocyclic double bond could provide rapid access to complex spirocyclic systems. nih.gov

Q & A

Basic Research Questions

Q. How can the molecular structure of 2-(Thietan-3-ylidene)acetonitrile be accurately determined using X-ray crystallography?

- Methodological Answer : Utilize the SHELX software suite (e.g., SHELXL for refinement) for small-molecule crystallography. Collect high-resolution diffraction data and refine the structure using a riding model for hydrogen atoms, with isotropic displacement parameters scaled to parent atoms. Validate bond lengths and angles against crystallographic databases .

- Key Considerations : Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. For dynamic structural features (e.g., thietane ring flexibility), analyze displacement ellipsoids and consider disorder modeling.

Q. What solvents and storage conditions are compatible with this compound during synthesis?

- Methodological Answer : Acetonitrile is a common solvent for nitrile-containing compounds due to its polarity and miscibility. Store the compound at -20°C in sealed, inert containers to prevent degradation. Stability studies suggest a ≥2-year shelf life under these conditions .

- Key Considerations : Avoid aqueous basic conditions (e.g., sodium carbonate solutions) unless reaction protocols explicitly require them, as hydrolysis of the nitrile group may occur .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : Use deuterated acetonitrile (CD₃CN) as a solvent for ¹H/¹³C NMR to resolve signals from the thietane ring and nitrile group.

- IR : Confirm the C≡N stretching vibration near 2240 cm⁻¹.

- Mass Spectrometry : Employ high-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can contradictions between NMR and X-ray crystallography data for this compound be resolved?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility (e.g., thietane ring puckering) that may explain discrepancies in solution vs. solid-state structures.

- Refinement Parameters : In SHELXL, adjust thermal parameters and occupancy factors to model disorder or partial occupancy in the crystal lattice .

Q. What strategies optimize the synthesis of this compound derivatives?

- Methodological Answer :

- Reaction Design : Use acetonitrile as a solvent in nucleophilic substitution or cycloaddition reactions. For example, reflux thietane precursors with acrylonitrile derivatives in methanol/acetonitrile mixtures (48 hours, 313 K) .

- Purification : Employ recrystallization in acetonitrile at controlled cooling rates (e.g., 273 K) to isolate high-purity crystals .

- Troubleshooting : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). If side reactions occur, reduce temperature or use catalytic bases (e.g., triethylamine).

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize the geometry at the B3LYP/6-311+G(d,p) level to study frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.

- Molecular Dynamics : Simulate solvation effects in acetonitrile using explicit solvent models to assess stability under reaction conditions .

- Validation : Compare computed IR spectra and dipole moments with experimental data to refine force fields.

Q. What are the challenges in analyzing trace impurities in this compound samples?

- Methodological Answer :

- HPLC-MS : Use a C18 column with acetonitrile/water gradients (0.1% formic acid) to separate and identify impurities. Set MS to positive ion mode for nitrile detection.

- Quantitative NMR : Spiking experiments with internal standards (e.g., 1,3,5-trimethoxybenzene) can quantify impurities at <0.1% levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.